JWH 369

Vue d'ensemble

Description

Il agit comme un agoniste puissant des récepteurs cannabinoïdes CB1 et CB2, avec une légère sélectivité pour ce dernier . Ce composé a été synthétisé pour la première fois en 2006 par John W. Huffman et ses collègues pour étudier la liaison des ligands au récepteur CB1 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

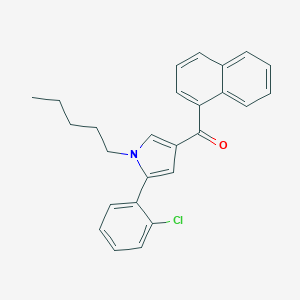

La synthèse du JWH-369 implique la réaction du chlorure de 1-naphtoyle avec le 5-(2-chlorophényl)-1-pentyl-1H-pyrrole en présence d'une base telle que la triéthylamine. La réaction est généralement réalisée dans un solvant anhydre comme le dichlorométhane à température ambiante . Le produit est ensuite purifié par chromatographie sur colonne.

Méthodes de production industrielle

La production industrielle du JWH-369 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

JWH-369 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former les cétones et les acides carboxyliques correspondants.

Réduction : La réduction du JWH-369 peut être réalisée à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium pour former les alcools correspondants.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrogène gazeux avec catalyseur de palladium sur charbon.

Substitution : Méthylate de sodium dans le méthanol ou tert-butylate de potassium dans le tétrahydrofurane.

Principaux produits

Oxydation : Cétones et acides carboxyliques.

Réduction : Alcools.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Industrie : Utilisé dans le développement de nouveaux cannabinoïdes synthétiques à des fins de recherche et médico-légales.

Mécanisme d'action

JWH-369 exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2. Il agit comme un agoniste puissant, ce qui signifie qu'il active ces récepteurs, conduisant à diverses réponses physiologiques. L'affinité de liaison du JWH-369 pour CB1 est de 7,9 ± 0,4 nM, et pour CB2, elle est de 5,2 ± 0,3 nM . L'activation de ces récepteurs module la libération de neurotransmetteurs, influençant la perception de la douleur, l'humeur et l'appétit .

Applications De Recherche Scientifique

Mécanisme D'action

JWH-369 exerts its effects by binding to the cannabinoid receptors CB1 and CB2. It acts as a potent agonist, meaning it activates these receptors, leading to various physiological responses. The binding affinity of JWH-369 for CB1 is 7.9 ± 0.4 nM, and for CB2, it is 5.2 ± 0.3 nM . The activation of these receptors modulates the release of neurotransmitters, influencing pain perception, mood, and appetite .

Comparaison Avec Des Composés Similaires

JWH-369 fait partie d'une grande famille de cannabinoïdes synthétiques, notamment :

JWH-250 : Contient un groupe aromatique différent, conduisant à des variations dans son profil pharmacologique.

Comparé à ces composés, JWH-369 a une structure unique avec un groupe chlorophényle, qui contribue à son affinité de liaison distincte et à sa sélectivité pour les récepteurs cannabinoïdes .

Activité Biologique

JWH-369, a synthetic cannabinoid, is part of the naphthoylpyrrole family and was first synthesized in 2006 by John W. Huffman and colleagues. It functions primarily as a potent agonist for the cannabinoid receptors CB1 and CB2, with reported binding affinities (K_i values) of 7.9 ± 0.4 nM for CB1 and 5.2 ± 0.3 nM for CB2, indicating a slight selectivity for the latter receptor . This article delves into the biological activity of JWH-369, focusing on its pharmacological properties, effects on various biological systems, and potential therapeutic applications.

Pharmacological Properties

Receptor Binding Affinity

JWH-369 exhibits significant binding affinity to both CB1 and CB2 receptors:

- CB1 Receptor : K_i = 7.9 ± 0.4 nM

- CB2 Receptor : K_i = 5.2 ± 0.3 nM

This dual action suggests that JWH-369 may influence a range of physiological processes mediated by these receptors, including pain perception, inflammation, and neuroprotection.

Neuroprotective Properties

Research indicates that synthetic cannabinoids like JWH-369 can exert neuroprotective effects through their action on CB2 receptors. Activation of these receptors has been shown to reduce neurotoxicity associated with various conditions, including HIV-induced neurotoxicity .

Case Study: HIV-Induced Neurotoxicity

In a study examining the effects of CB2 receptor agonists on HIV-infected macrophages, it was found that treatment with JWH-133 (a related compound) significantly decreased levels of cathepsin B (CATB) secretion and neuronal apoptosis induced by HIV-infected macrophages. While JWH-369 was not directly tested in this study, the findings suggest potential similar neuroprotective roles for other synthetic cannabinoids .

Comparative Analysis of Synthetic Cannabinoids

| Compound | K_i (CB1) | K_i (CB2) | Selectivity | Notable Effects |

|---|---|---|---|---|

| JWH-369 | 7.9 nM | 5.2 nM | Slightly CB2 | Potential neuroprotection |

| JWH-073 | Not specified | Not specified | N/A | Psychological dependence observed |

| JWH-210 | Not specified | Not specified | N/A | Neurotoxic effects noted |

Propriétés

IUPAC Name |

[5-(2-chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUELCWQJMQQCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C=C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016889 | |

| Record name | [5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914458-27-8 | |

| Record name | [5-(2-Chlorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914458-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-369 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LM4LL393Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.